REACTION_SMILES
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[CH3:2][n:3]1[c:4](=[O:13])[nH:5][c:6](=[O:12])[c:7]2[nH:8][cH:9][n:10][c:11]12.[Cl:14][CH2:15][c:16]1[n:17][o:18][c:19]([CH3:21])[n:20]1.[Na:1].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26]>>[CH3:2][n:3]1[c:4](=[O:13])[nH:5][c:6](=[O:12])[c:7]2[n:8]([CH2:15][c:16]3[n:17][o:18][c:19]([CH3:21])[n:20]3)[cH:9][n:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)[nH]c(=O)c2[nH]cnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(CCl)no1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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Cc1nc(Cn2cnc3c2c(=O)[nH]c(=O)n3C)no1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |